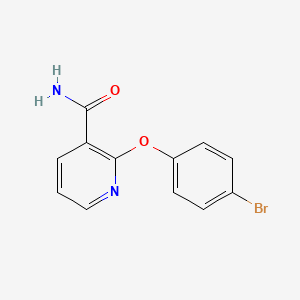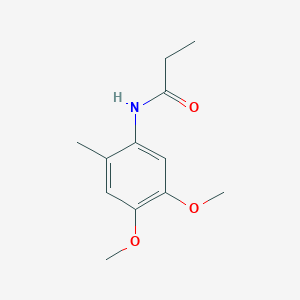
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate is an organic compound with the molecular formula C17H15IO3. It is a derivative of benzoic acid and features an iodine atom, a phenylallyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate typically involves the following steps:
Esterification: The carboxylic acid group of the benzoic acid derivative is converted to a methyl ester using methanol and an acid catalyst.
Allylation: The phenylallyl group is introduced via a nucleophilic substitution reaction, where the phenylallyl halide reacts with the hydroxy group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
Oxidation and Reduction: The phenylallyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenylallyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylallyl group.
Reduction: Reduced derivatives of the phenylallyl group.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylallyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodo-4-methoxybenzoate
- Methyl 4-iodo-3-methylbenzoate
- Methyl 2-hydroxy-4-iodobenzoate
Uniqueness
Methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate is unique due to the presence of the phenylallyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H15IO3 |
|---|---|
Molecular Weight |
394.20 g/mol |
IUPAC Name |
methyl 3-iodo-4-(2-phenylprop-2-enoxy)benzoate |
InChI |
InChI=1S/C17H15IO3/c1-12(13-6-4-3-5-7-13)11-21-16-9-8-14(10-15(16)18)17(19)20-2/h3-10H,1,11H2,2H3 |
InChI Key |
MSSVPPHXJXPDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(=C)C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


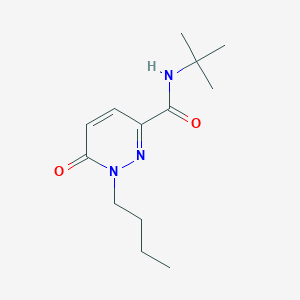
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)

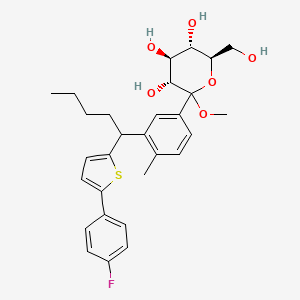

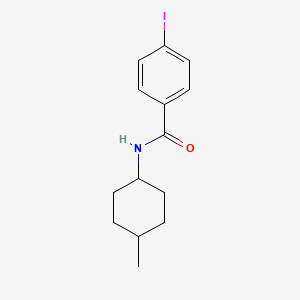
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
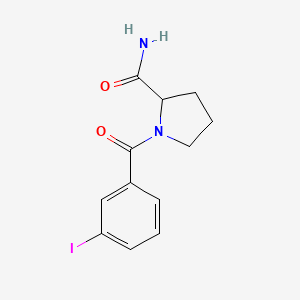
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

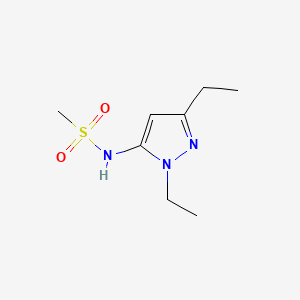
![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
